molecular formula C7H14N2O2S B8667417 N-Ethoxycarbonyl-N'-isopropylthiourea CAS No. 100568-71-6

N-Ethoxycarbonyl-N'-isopropylthiourea

Cat. No. B8667417
M. Wt: 190.27 g/mol
InChI Key: MGVQWHYRFLQSGJ-UHFFFAOYSA-N
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Patent
US04556482

Procedure details

A solution of 7.1 grams of isopropylamine in 40 ml of anhydrous ethyl ether was added dropwise in 30 minutes with stirring to a solution of 15.5 grams of ethoxycarbonyl isothiocyanate (Preparation 1) in 10 ml of anhydrous ethyl ether. The reaction vessel was cooled with an ice-water bath. The reaction mixture was let stand at an ambient room temperature. After the reaction was complete, the solution was concentrated by stripping off most of the solvent under reduced pressure. The crystals were collected by filtering and washing with hexanes. The first crop weighed 8.1 grams, m.p. 52.5°-54° C. The second crop weighed 7 grams, m.p. 52°-54° C.
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
15.5 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([NH2:4])([CH3:3])[CH3:2].[CH2:5]([O:7][C:8]([N:10]=[C:11]=[S:12])=[O:9])[CH3:6]>C(OCC)C>[CH2:5]([O:7][C:8]([NH:10][C:11]([NH:4][CH:1]([CH3:3])[CH3:2])=[S:12])=[O:9])[CH3:6]

Inputs

Step One
Name
Quantity
7.1 g
Type
reactant
Smiles
C(C)(C)N
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
15.5 g
Type
reactant
Smiles
C(C)OC(=O)N=C=S
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction vessel was cooled with an ice-water bath
CUSTOM
Type
CUSTOM
Details
at an ambient room temperature
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated
CUSTOM
Type
CUSTOM
Details
The crystals were collected
FILTRATION
Type
FILTRATION
Details
by filtering
WASH
Type
WASH
Details
washing with hexanes

Outcomes

Product
Name
Type
Smiles
C(C)OC(=O)NC(=S)NC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.